

Part 1: JNJ-61803534 (RORyt Inverse Agonist)

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Compound of Interest

Compound Name: **JNJ-3534**

Cat. No.: **B1192960**

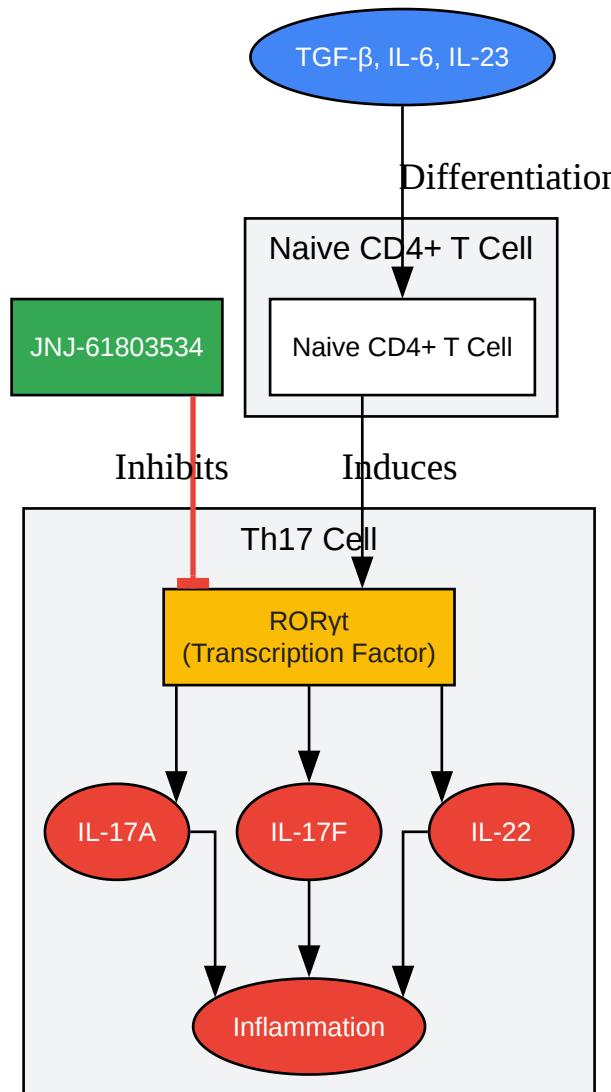
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JNJ-61803534 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1] RORyt is the master transcription factor that governs the differentiation of naive CD4+ T cells into the Th17 lineage and is essential for the production of their signature pro-inflammatory cytokines.[1] By binding to RORyt, JNJ-61803534 inhibits its transcriptional activity, thereby blocking Th17 cell differentiation and effector functions.

Core Mechanism of Action

JNJ-61803534 functions as an inverse agonist, meaning it reduces the constitutive activity of the RORyt nuclear receptor. This inhibition prevents the recruitment of co-activators necessary for the transcription of RORyt target genes. The primary consequence of this action is the suppression of the Th17 inflammatory axis, including a marked reduction in the production of key cytokines such as Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[2] The compound demonstrates high selectivity for RORyt over other related nuclear receptors like ROR α and ROR β .[1]

Signaling Pathway Diagram

JNJ-61803534 (ROR γ t Inverse Agonist) Signaling Pathway[Click to download full resolution via product page](#)

Caption: Mechanism of JNJ-61803534 as a ROR γ t inverse agonist.

Quantitative Data

The inhibitory activity of JNJ-61803534 has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of JNJ-61803534

Assay Type	Target/Cell Type	Parameter	Value	Reference
Reporter Assay	HEK-293T cells with ROR γ t	IC ₅₀	9.6 nM	[2][3]
Reporter Assay	HEK-293T cells with ROR α	IC ₅₀	> 2 μ M	[2]
Reporter Assay	HEK-293T cells with ROR β	IC ₅₀	> 2 μ M	[2]
Cytokine Production	Human CD4+ T cells (Th17 differentiated)	IL-17A IC ₅₀	19 nM (14–26 nM)	[2]
Cytokine Production	Human CD4+ T cells (Th17 differentiated)	IL-17F IC ₅₀	22 nM (8–62 nM)	[2]
Cytokine Production	Human CD4+ T cells (Th17 differentiated)	IL-22 IC ₅₀	27 nM (13–55 nM)	[2]

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the transcriptional activity of ROR γ t.

- Cell Line: HEK-293T cells.
- Protocol:
 - HEK-293T cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the ROR γ t ligand-binding domain and the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
 - Following transfection, cells are plated in 96-well plates.

- A dilution series of JNJ-61803534 is added to the wells. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated for 16-24 hours to allow for compound activity and reporter gene expression.
- A luciferase substrate is added, and the resulting luminescence, which is proportional to ROR γ t transcriptional activity, is measured using a luminometer.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

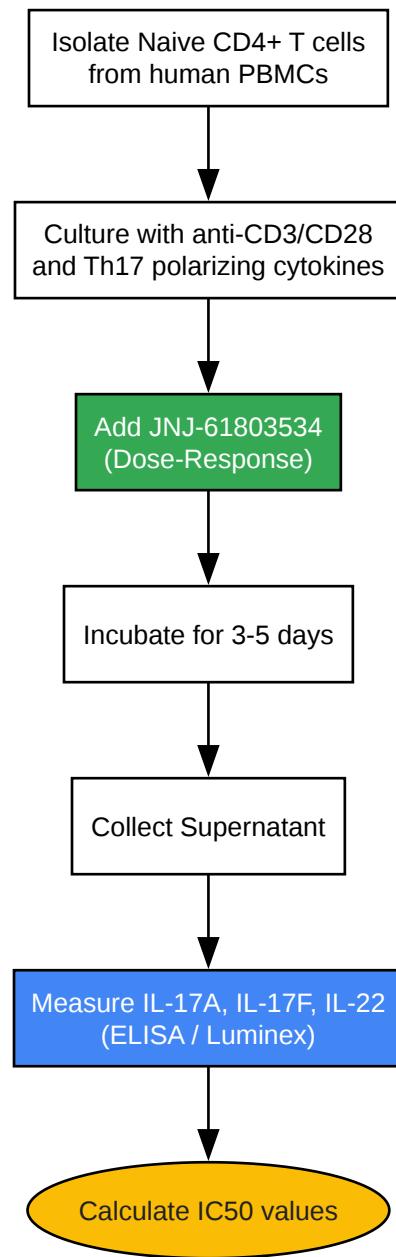
This protocol is designed to assess the impact of JNJ-61803534 on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.

- Protocol:

- Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Naive CD4+ T cells are then purified from the PBMCs using negative selection magnetic beads.
- Cell Culture and Differentiation:
 - Culture plates are pre-coated with anti-CD3 antibody (e.g., 1-5 μ g/mL).
 - Naive CD4+ T cells are seeded at a density of 1 \times 10⁶ cells/mL.
 - A Th17-polarizing cytokine cocktail is added to the culture medium (e.g., anti-CD28 antibody (1-2 μ g/mL), IL-1 β (10-20 ng/mL), IL-6 (10-30 ng/mL), IL-23 (10-30 ng/mL), TGF- β (1-5 ng/mL), and neutralizing antibodies for IL-4 and IFN- γ).
 - JNJ-61803534 is added at various concentrations.
- Incubation: Cells are cultured for 3-5 days at 37°C and 5% CO₂.
- Cytokine Measurement:
 - On the final day, cell culture supernatants are collected.

- The concentrations of IL-17A, IL-17F, and IL-22 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
- IC₅₀ values are determined from the dose-response inhibition of cytokine production.

Experimental Workflow for Th17 Differentiation Assay



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Caption: Workflow for assessing JNJ-61803534 on Th17 differentiation.

Part 2: JNJ-77242113 (Oral IL-23 Receptor Antagonist)

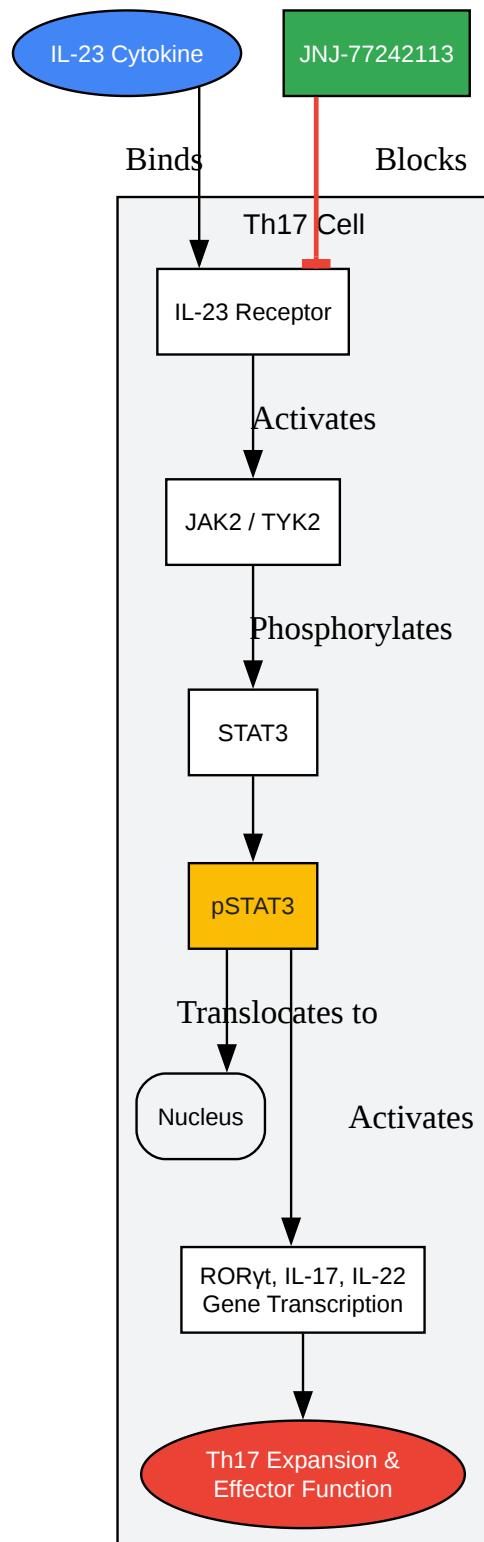
JNJ-77242113 is a first-in-class investigational oral peptide designed to selectively block the IL-23 receptor.^{[4][5]} The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several inflammatory diseases. IL-23 is essential for the survival, expansion, and pro-inflammatory function of Th17 cells.

Core Mechanism of Action

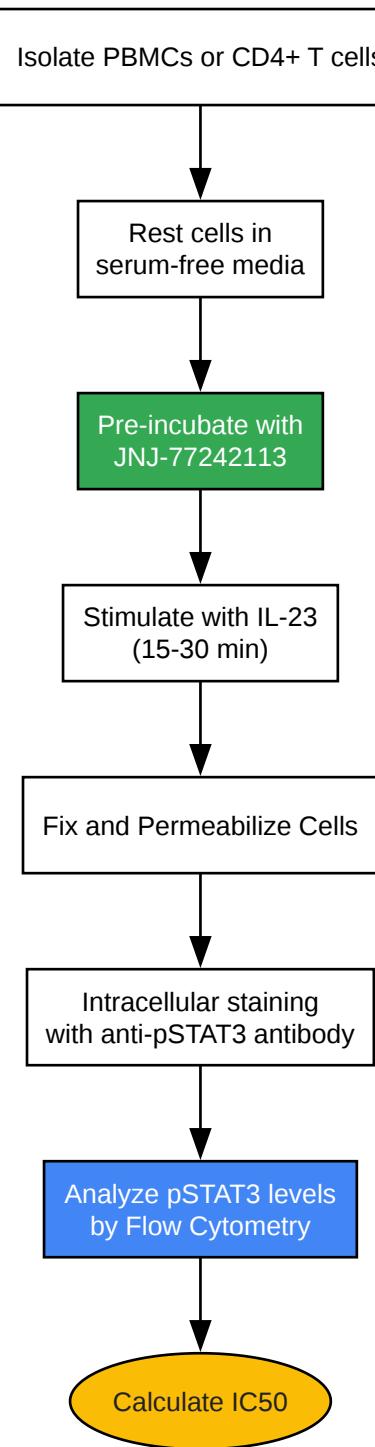
JNJ-77242113 binds with high affinity to the IL-23 receptor (IL-23R) on the surface of Th17 cells and other immune cells.^[6] This binding competitively antagonizes the interaction between IL-23 and its receptor, thereby inhibiting downstream signaling. The key signaling event blocked is the phosphorylation and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).^[7] Activated STAT3 is crucial for the expression of genes that promote the Th17 phenotype, including ROR γ t and the genes for IL-17 cytokines. By inhibiting this upstream signaling event, JNJ-77242113 effectively suppresses the entire Th17-mediated inflammatory cascade.^[5]

Signaling Pathway Diagram

JNJ-77242113 (IL-23R Antagonist) Signaling Pathway



Experimental Workflow for pSTAT3 Inhibition Assay

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References

- 1. Preclinical and clinical characterization of the ROR γ t inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 5. livderm.org [livderm.org]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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